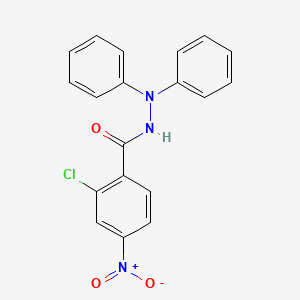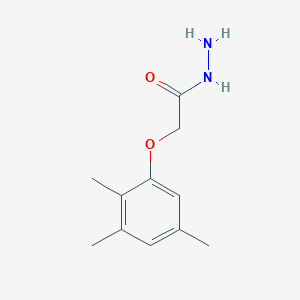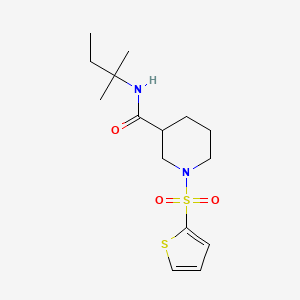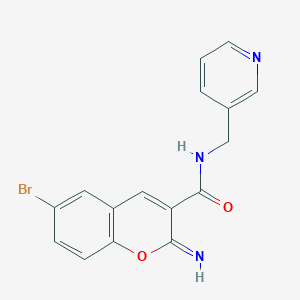![molecular formula C18H22N2O4S2 B5984818 4-methoxy-N-{[1-(3-thienylcarbonyl)-3-piperidinyl]methyl}benzenesulfonamide](/img/structure/B5984818.png)
4-methoxy-N-{[1-(3-thienylcarbonyl)-3-piperidinyl]methyl}benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-{[1-(3-thienylcarbonyl)-3-piperidinyl]methyl}benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has been shown to be a potent and selective inhibitor of Syk, making it a promising candidate for the treatment of B-cell malignancies.
Wirkmechanismus
4-methoxy-N-{[1-(3-thienylcarbonyl)-3-piperidinyl]methyl}benzenesulfonamide binds to the ATP-binding site of Syk, preventing its activation and downstream signaling. This leads to inhibition of B-cell receptor signaling and subsequent apoptosis of B-cells. This compound has also been shown to inhibit other signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in B-cell lines and primary CLL cells. In addition, this compound has been shown to inhibit the proliferation of B-cell lines and primary CLL cells. This compound has also been shown to have anti-tumor effects in animal models of CLL and NHL.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-methoxy-N-{[1-(3-thienylcarbonyl)-3-piperidinyl]methyl}benzenesulfonamide is its potency and selectivity for Syk, which makes it a promising candidate for the treatment of B-cell malignancies. However, one limitation of this compound is its potential toxicity, which may limit its use in clinical settings. In addition, further studies are needed to determine the optimal dosing and scheduling of this compound in combination with other targeted therapies.
Zukünftige Richtungen
For 4-methoxy-N-{[1-(3-thienylcarbonyl)-3-piperidinyl]methyl}benzenesulfonamide research include clinical trials to evaluate its safety and efficacy in the treatment of B-cell malignancies. In addition, further studies are needed to determine the optimal dosing and scheduling of this compound in combination with other targeted therapies. Further research is also needed to evaluate the potential of this compound in other disease indications, such as autoimmune disorders. Finally, the development of novel Syk inhibitors with improved pharmacokinetic properties and reduced toxicity may lead to the development of more effective therapies for B-cell malignancies.
Synthesemethoden
The synthesis of 4-methoxy-N-{[1-(3-thienylcarbonyl)-3-piperidinyl]methyl}benzenesulfonamide involves a multi-step process that begins with the reaction of 4-methoxybenzenesulfonyl chloride with piperidine to form 4-methoxy-N-(piperidin-4-yl)benzenesulfonamide. This intermediate is then reacted with 3-thiophenecarboxylic acid to form this compound. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-{[1-(3-thienylcarbonyl)-3-piperidinyl]methyl}benzenesulfonamide has been extensively studied for its potential use in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In preclinical studies, this compound has been shown to inhibit B-cell receptor signaling and induce apoptosis in B-cell lines and primary CLL cells. This compound has also been shown to have synergistic effects when combined with other targeted therapies, such as venetoclax and ibrutinib.
Eigenschaften
IUPAC Name |
4-methoxy-N-[[1-(thiophene-3-carbonyl)piperidin-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-24-16-4-6-17(7-5-16)26(22,23)19-11-14-3-2-9-20(12-14)18(21)15-8-10-25-13-15/h4-8,10,13-14,19H,2-3,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFPGDJAJXTHSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2CCCN(C2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5984741.png)
![4-[(cyclohexylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5984743.png)

![2-[(2,3-dimethylphenyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B5984752.png)
![5-[4-(dimethylamino)phenyl]-2-[(4-methylbenzyl)thio]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B5984757.png)
![2-{1-(2-methylbenzyl)-4-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B5984764.png)

![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B5984772.png)
![N-{3-[(2-methylbenzoyl)amino]phenyl}-1-naphthamide](/img/structure/B5984773.png)
![N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)propanamide](/img/structure/B5984776.png)

![2-chloro-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide](/img/structure/B5984829.png)
amino]methyl}-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B5984849.png)
